1-(4-Cyanophenoxy)cyclopentane-1-carboxylic acid
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Overview
Description
1-(4-Cyanophenoxy)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₃NO₃. It is characterized by a cyclopentane ring substituted with a cyanophenoxy group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenoxy)cyclopentane-1-carboxylic acid typically involves the reaction of 4-cyanophenol with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenoxy)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Introduction of different functional groups at the phenoxy or cyclopentane ring
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
1-(4-Cyanophenoxy)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenoxy)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may facilitate binding to proteins and other biomolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1-(4-Methoxyphenoxy)cyclopentane-1-carboxylic acid
- 1-(4-Nitrophenoxy)cyclopentane-1-carboxylic acid
- 1-(4-Chlorophenoxy)cyclopentane-1-carboxylic acid
Comparison: 1-(4-Cyanophenoxy)cyclopentane-1-carboxylic acid is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(4-cyanophenoxy)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c14-9-10-3-5-11(6-4-10)17-13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16) |
InChI Key |
CVCLROXUWRTGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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